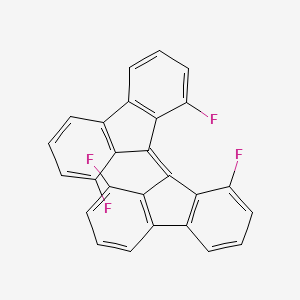
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is a chemical compound known for its unique structure and properties. It belongs to the class of fluorene derivatives, which are compounds containing a fluorene moiety. This compound is characterized by the presence of fluorine atoms at specific positions, which significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms at the desired positions using fluorinating agents such as elemental fluorine or fluorine-containing reagents.
Cyclization: Formation of the fluorene core through cyclization reactions, often involving palladium-catalyzed coupling reactions.
Ylidene Formation: Introduction of the ylidene group through reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to form reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of dihydrofluorene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated fluorenes.
Wissenschaftliche Forschungsanwendungen
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene depends on its specific application:
Biological Activity: Interacts with cellular targets, potentially inhibiting enzymes or disrupting cellular processes.
Material Science: Functions as a key component in the formation of conductive or light-emitting materials, influencing their electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenone: Lacks the fluorine atoms and ylidene group, resulting in different chemical properties.
1,8-Difluoro-9H-fluorene: Similar structure but without the ylidene group, affecting its reactivity and applications.
9,9-Difluoro-9H-fluorene: Contains fluorine atoms at different positions, leading to distinct chemical behavior.
Uniqueness
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is unique due to the specific placement of fluorine atoms and the presence of the ylidene group, which confer unique electronic and steric properties. These features make it valuable for specialized applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
917949-66-7 |
|---|---|
Molekularformel |
C26H12F4 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
9-(1,8-difluorofluoren-9-ylidene)-1,8-difluorofluorene |
InChI |
InChI=1S/C26H12F4/c27-17-9-1-5-13-14-6-2-10-18(28)22(14)25(21(13)17)26-23-15(7-3-11-19(23)29)16-8-4-12-20(30)24(16)26/h1-12H |
InChI-Schlüssel |
WHFUTKPFEASNHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=C3C4=C(C=CC=C4F)C5=C3C(=CC=C5)F)C6=C2C=CC=C6F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


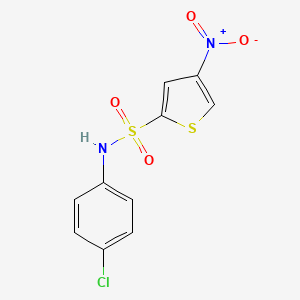

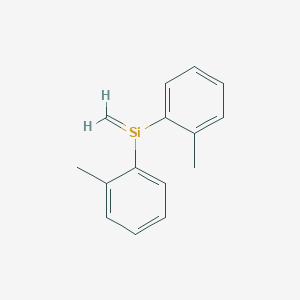
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
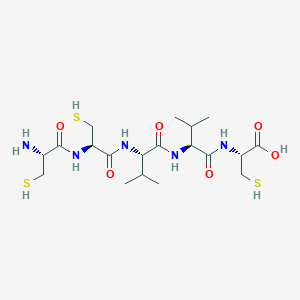
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
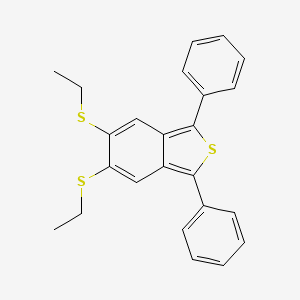
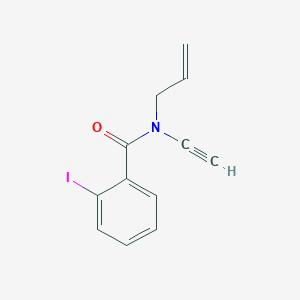
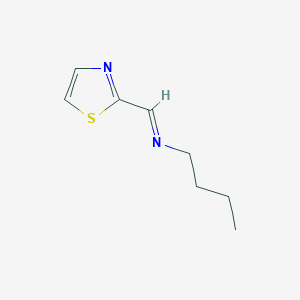
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
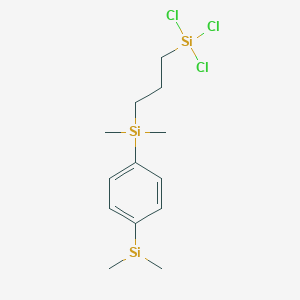
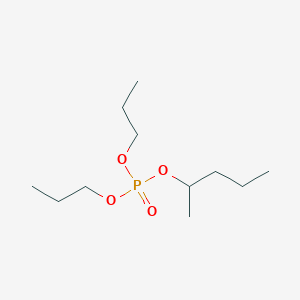
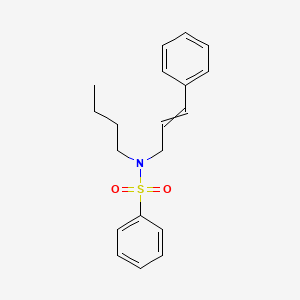
![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
